2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction using suitable reagents and conditions.
Acetamide Formation: The final step involves the coupling of the phenoxy intermediate with the oxadiazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)methyl-2-methyloxirane
- 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid
- 2-(4-chloro-3,5-dimethylphenoxy)aniline
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to its combination of phenoxy and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20ClN3O4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-12-8-16(9-13(2)19(12)21)27-11-17(25)22-10-18-23-20(24-28-18)14-4-6-15(26-3)7-5-14/h4-9H,10-11H2,1-3H3,(H,22,25) |
InChI Key |
FMABWKADIQMAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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